2-Cyclopropoxy-4-ethyl-1-nitrobenzene
Description
2-Cyclopropoxy-4-ethyl-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 1, a cyclopropoxy group (-O-C₃H₅) at position 2, and an ethyl group (-C₂H₅) at position 3. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (cyclopropoxy) groups, creating unique electronic and steric effects. Potential applications include use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where strained cyclopropane rings are valued for their reactivity .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-3-6-10(12(13)14)11(7-8)15-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
NVOAMBJGSQFRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-ethyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Cyclopropoxylation: Introduction of the cyclopropoxy group through a nucleophilic substitution reaction involving cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-ethyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 2-Cyclopropoxy-4-ethyl-1-aminobenzene.
Oxidation: 2-Cyclopropoxy-4-carboxy-1-nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s lipophilicity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
Physicochemical Properties
Key Insight : The ethyl and cyclopropoxy substituents likely reduce solubility in polar solvents compared to nitrobenzene, while the strained cyclopropane ring may lower thermal stability.
Reactivity Trends
- Reduction of Nitro Group : Nitrobenzene undergoes reduction to aniline under acidic conditions. In this compound, the electron-donating cyclopropoxy group may slightly retard reduction compared to nitrobenzene, similar to 2-nitroanisole .
- Electrophilic Substitution : The nitro group directs incoming electrophiles to meta positions, but the cyclopropoxy and ethyl groups may sterically hinder reactions.
- Cyclopropane Reactivity : The strained cyclopropane ring could undergo ring-opening reactions under acidic or radical conditions, a feature absent in analogs with unstrained ethers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
